molecular formula C18H15N3O2 B8290065 (6,7-Dimethoxyquinazolin-4-yl)-(4-ethynylphenyl)-amine

(6,7-Dimethoxyquinazolin-4-yl)-(4-ethynylphenyl)-amine

Cat. No. B8290065
M. Wt: 305.3 g/mol
InChI Key: OVBFNQKSLJYVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-Dimethoxyquinazolin-4-yl)-(4-ethynylphenyl)-amine is a useful research compound. Its molecular formula is C18H15N3O2 and its molecular weight is 305.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6,7-Dimethoxyquinazolin-4-yl)-(4-ethynylphenyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-Dimethoxyquinazolin-4-yl)-(4-ethynylphenyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6,7-Dimethoxyquinazolin-4-yl)-(4-ethynylphenyl)-amine

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-(4-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine

InChI

InChI=1S/C18H15N3O2/c1-4-12-5-7-13(8-6-12)21-18-14-9-16(22-2)17(23-3)10-15(14)19-11-20-18/h1,5-11H,2-3H3,(H,19,20,21)

InChI Key

OVBFNQKSLJYVCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title product was prepared in the following three step sequence without purification of the intermediates. 4-Chloro-6,7-dimethoxyquinazoline (250 mg, 1.113 mmol) and 4-iodoaniline (268 mg, 1.224 mmol) were refluxed in 10 mL of isopropyl alcohol for 3 hours, cooled to room temperature and filtered to afford solid (4-iodophenyl)-(6,7-dimethoxyquinazoline-4-yl)amine hydrochloride which was washed with 10 mL of isopropyl alcohol and dried in vacuo at 70° C., 396 mg (76%). A mixture consisting of (4'-iodophenyl)-(6,7-dimethoxyquinazoline-4-yl)amine hydrochloride (250 mg, 0.564 mmol), tetrakis(triphenylphosphine)palladium (50 mg), trimethylsilylacetylene (160 μL, 1.13 mmol), 4 mL of dry, nitrogen purged diethylamine and cuprous iodide (10 mg) was refluxed for 2 hours, cooled and concentrated in vacuo, to afford a residue which was partitioned between chloroform and 1N HCL. Solid [4-(2'-{trimethylsilyl}-ethynyl)phenyl]-(6,7-dimethoxyquinazoline-4-yl)amine formed at the interface of the two liquid phases and was filtered and dried in vacuo; 170 mg (80%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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